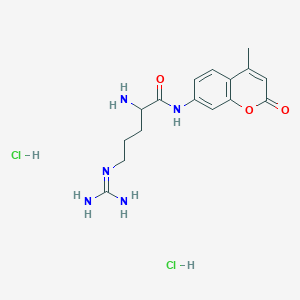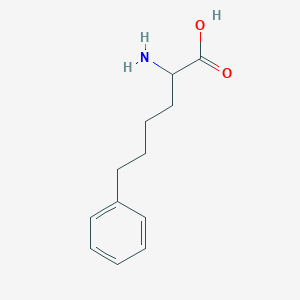![molecular formula C10H14O4 B12512092 [2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
[2,4,5-Tris(hydroxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-tetrayltetramethanol is an organic compound with the molecular formula C₁₀H₁₄O₄ It is a derivative of benzene, where four hydroxymethyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetrayltetramethanol typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically around 0°C to room temperature.
Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetrayltetramethanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetrayltetramethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of benzene-1,2,4,5-tetrayltetramethane.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Benzene-1,2,4,5-tetrayltetramethane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene-1,2,4,5-tetrayltetramethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene-1,2,4,5-tetrayltetramethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: A precursor in the synthesis of benzene-1,2,4,5-tetrayltetramethanol.
Benzene-1,2,4,5-tetrayltetramethane: A reduced form of benzene-1,2,4,5-tetrayltetramethanol.
1,2,4,5-Tetramethylbenzene: A structurally similar compound with methyl groups instead of hydroxymethyl groups.
Uniqueness
Benzene-1,2,4,5-tetrayltetramethanol is unique due to its multiple hydroxymethyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[2,4,5-tris(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2 |
InChI Key |
PVICOSAFBFDSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CO)CO)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


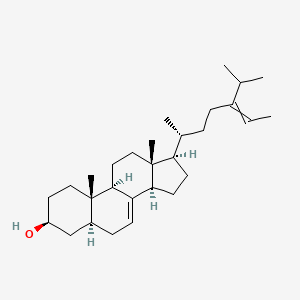
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)
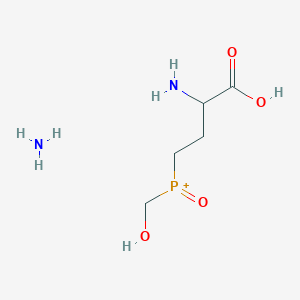
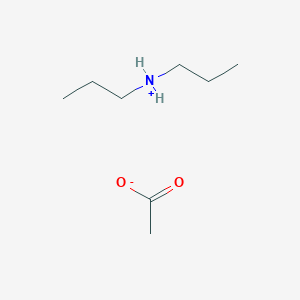
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)
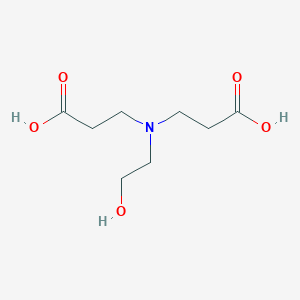
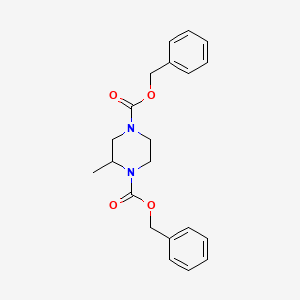
![5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12512072.png)
![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)

